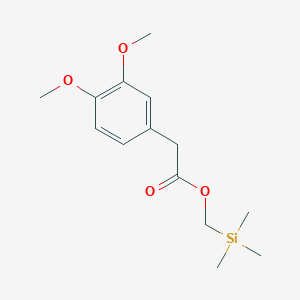
Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C14H22O4Si It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and the carboxyl group is esterified with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate typically involves the esterification of 2-(3,4-dimethoxyphenyl)acetic acid with trimethylsilyl methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is refluxed for several hours, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 2-(3,4-Dimethoxyphenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing a reactive intermediate that can participate in further chemical transformations. The methoxy groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4-Dimethoxyphenyl Acetate: Similar structure but lacks the trimethylsilyl group.
3,4-Dimethoxymandelic Acid: Contains a carboxylic acid group instead of an ester.
Trimethylsilyl (3,4-dimethoxyphenyl)acetate: Similar but with different esterification.
Uniqueness
(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis, allowing for selective modifications and transformations that are not possible with similar compounds.
Propriétés
Numéro CAS |
80640-80-8 |
|---|---|
Formule moléculaire |
C14H22O4Si |
Poids moléculaire |
282.41 g/mol |
Nom IUPAC |
trimethylsilylmethyl 2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C14H22O4Si/c1-16-12-7-6-11(8-13(12)17-2)9-14(15)18-10-19(3,4)5/h6-8H,9-10H2,1-5H3 |
Clé InChI |
HIKNYWKTKLLRFH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)OC[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















